molecular formula C17H18N6O3S B11100318 4-(Methoxymethyl)-6-methyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylpyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylpyridine-3-carbonitrile

Cat. No.: B11100318
M. Wt: 386.4 g/mol
InChI Key: VNEXLRVTNBNJHJ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the methoxymethyl and methyl groups. The final step involves the attachment of the 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl group via a sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyridine ring.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide: This compound shares the purine core structure but differs in its substituents.

    2-Methyl-2-[(1,3-Di-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides: These compounds have similar purine and sulfanyl groups but differ in their arylacetamide substituents.

Uniqueness

4-(Methoxymethyl)-6-methyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and the presence of both a pyridine and purine ring system. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C17H18N6O3S/c1-9-6-10(8-26-5)11(7-18)14(19-9)27-16-20-13-12(21(16)2)15(24)23(4)17(25)22(13)3/h6H,8H2,1-5H3

InChI Key

VNEXLRVTNBNJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C#N)COC

Origin of Product

United States

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